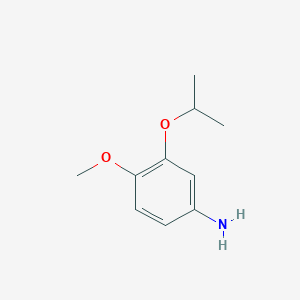

4-Methoxy-3-(propan-2-yloxy)aniline

Description

Properties

IUPAC Name |

4-methoxy-3-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQCETJFAZOKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Methoxy 3 Propan 2 Yloxy Aniline

Established Synthetic Pathways to 4-Methoxy-3-(propan-2-yloxy)aniline

The construction of this compound is typically achieved through multi-step sequences starting from commercially available precursors. The key steps involve forming the ether bonds and installing the amine functionality.

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic substitution, particularly the Williamson ether synthesis, is a cornerstone for creating the isopropoxy group on the aromatic ring. This reaction involves an alkoxide nucleophile attacking an alkyl halide.

A common and logical precursor for this synthesis is a substituted phenol (B47542), such as 5-nitroguaiacol (4-methoxy-3-nitrophenol). The synthesis proceeds by first deprotonating the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide, forming the ether linkage. The nitro group is then reduced in a subsequent step to yield the target aniline (B41778).

Another viable precursor is 5-amino-2-methoxyphenol. In this case, the isopropylation occurs on a molecule that already contains the amine and methoxy (B1213986) groups. Alkylation of the hydroxyl group on 3-fluoro-4-aminophenol with isopropyl bromide is a known method for introducing an isopropoxy group, although using secondary alkyl halides like isopropyl bromide may lead to lower yields compared to primary halides.

The reaction between an aniline, such as 3-methoxyaniline or m-chloroaniline, and isopropyl chloroformate is a known process for preparing the corresponding isopropyl N-aryl carbamate (B1207046). google.comresearchgate.net This reaction typically involves an amine acting as a nucleophile and attacking the electrophilic carbonyl carbon of the chloroformate, resulting in the formation of a carbamate linkage (-NH-C(O)-O-). google.com This is often used as a method for protecting the amine group or for synthesizing specific carbamate-containing molecules. google.comresearchgate.net However, this specific reaction is not a direct or common pathway to form the ether linkage required for this compound. The synthesis of the target compound relies on the formation of an aryl ether (C-O-C) bond, not a carbamate.

The synthesis of substituted anilines can be achieved through various precursors and alkylating agents. Phenolic compounds are common precursors, as the hydroxyl group can be readily alkylated. nih.govrsc.org Besides phenols, other precursors like aryl halides can be used in transition-metal-catalyzed reactions.

For introducing the isopropyl group, alternatives to isopropyl halides (bromide or chloride) exist. These include:

Isopropyl Tosylate: A good leaving group makes this an effective isopropylating agent.

2-Propanol under Mitsunobu Conditions: This reaction allows the alcohol to function as the nucleophile after activation.

Diisopropyl Sulfate: Another potent alkylating agent for this transformation.

The choice of isopropylating agent and precursor can be influenced by factors like substrate reactivity, desired yield, and reaction conditions. For instance, the synthesis of 4-isopropoxy-3-methoxybenzoic acid methyl ester has been achieved by reacting methyl vanillate (B8668496) with 2-bromopropane (B125204) in the presence of potassium carbonate. chemicalbook.com

Reductive Synthesis Approaches to Anilines (e.g., from Nitro Precursors)

The reduction of an aromatic nitro group is a fundamental and widely used method for preparing anilines. mt.comrsc.org This transformation is crucial for the synthesis of this compound when starting from a nitro-substituted precursor like 4-methoxy-3-isopropoxynitrobenzene.

This reduction can be accomplished using various methods:

Catalytic Hydrogenation: This is a common industrial process involving hydrogen gas (H₂) and a metal catalyst. google.comresearchgate.net Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are highly effective. mt.comacs.org The reaction is often carried out at room temperature and moderate pressures of hydrogen. acs.org The mechanism is believed to proceed through intermediates like nitrosobenzene (B162901) and phenylhydroxylamine. rsc.orgresearchgate.net

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (like HCl) are also effective, particularly in a laboratory setting.

Transfer Hydrogenation: An alternative to using hydrogen gas involves using a hydrogen donor molecule like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C. google.com

The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

| Reduction Method | Reagents | Typical Conditions | Advantages | Reference |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | Ethanol (B145695)/Methanol solvent, RT-80°C, 1-10 bar H₂ | High yield, clean reaction, catalyst can be recycled | mt.com, acs.org, organic-chemistry.org |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Aqueous/Alcoholic solvent, Reflux | Inexpensive reagents, robust | rsc.org |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol solvent, 20-30°C | Avoids use of H₂ gas, safe operation | google.com |

Catalytic Strategies in the Synthesis of this compound and Related Amines

Modern synthetic chemistry increasingly relies on catalytic methods to form C-N bonds, offering milder conditions and broader functional group tolerance compared to classical methods.

Transition-Metal Catalyzed Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This method could be applied to synthesize this compound by coupling an ammonia (B1221849) equivalent with a suitable aryl precursor, such as 1-bromo-4-methoxy-3-(propan-2-yloxy)benzene.

The key components of this catalytic system include:

Palladium Precatalyst: A source of palladium, such as Pd(OAc)₂ or Pd₂(dba)₃.

Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are crucial for the catalytic cycle. Examples include BINAP and DPPF, which were among the first reliable ligands for coupling primary amines. wikipedia.org More advanced, sterically hindered ligands have since been developed to improve reaction scope and efficiency. wikipedia.orgorganic-chemistry.org

Base: A base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine.

Enantioselective Synthetic Approaches to Chiral Aniline Derivatives

Enantioselective synthesis, or asymmetric synthesis, refers to a chemical reaction that preferentially forms one enantiomer or diastereomer over others. wikipedia.org This is particularly significant in pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. wikipedia.org While this compound itself is not chiral, the principles of enantioselective synthesis are fundamental to creating a wide array of chiral aniline derivatives.

Key strategies for achieving enantioselectivity in the synthesis of chiral amines and their derivatives include:

Transition Metal-Catalyzed Asymmetric Hydrogenation : This is a powerful and widely used method for producing chiral amines. acs.org It typically involves the hydrogenation of prochiral precursors like imines, enamines, or N-heteroarenes using a chiral catalyst. acs.orgnih.gov These catalysts consist of a metal center (e.g., Iridium, Rhodium, Ruthenium) coordinated to a chiral ligand, often a phosphorus-based compound like phosphino-oxazolines or P-stereogenic phosphines. acs.orgnih.gov The chiral ligand creates a chiral environment around the metal, directing the hydrogen addition to one face of the substrate, leading to the formation of one enantiomer in excess. wikipedia.org

Biocatalysis : Enzymes are highly efficient and selective natural catalysts. Engineered enzymes, such as variants of myoglobin, have been developed to catalyze asymmetric carbene N-H insertion reactions. rochester.edu This method allows for the synthesis of chiral amines by reacting anilines with diazo reagents in the presence of the biocatalyst, achieving high yields and enantiomeric excesses. rochester.edu The reaction can often be performed in whole-cell systems, simplifying the process for organic synthesis. rochester.edu

Organocatalysis : This approach uses small, chiral organic molecules as catalysts. For instance, organocatalytic benzylation of prochiral sulfonimidamide anions has been used to synthesize chiral sulfonimidamides, which are analogs of sulfonamides important in medicinal chemistry. wur.nl

The choice of method depends on the specific target molecule, available starting materials, and desired level of enantiopurity. The development of modular chiral ligands and novel catalyst systems continues to expand the scope and efficiency of these enantioselective transformations. acs.org

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

Optimizing reaction conditions is critical for maximizing product yield, minimizing byproducts, reducing costs, and ensuring process safety. For the synthesis of aniline derivatives, key parameters include the choice of solvent, temperature, pressure, catalyst system, and reactant stoichiometry.

The solvent plays a crucial role in chemical reactions by dissolving reactants, influencing reaction rates, and sometimes altering selectivity. The choice between polar protic, polar aprotic, and nonpolar solvents can have a significant impact. For example, in the synthesis of certain aniline derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective. rsc.orgevitachem.com In other cases, such as specific multicomponent reactions to form heterocyclic aniline derivatives, ethanol has been found to be the optimal solvent, providing the best yields compared to acetonitrile (B52724) or solvent-free conditions. researchgate.net

Reaction kinetics, the study of reaction rates, is fundamental to understanding and optimizing a synthesis. Kinetic studies of the catalytic hydrogenation of nitrobenzene (B124822) to aniline, a major industrial process, reveal how factors like temperature, pressure, and catalyst concentration affect the rate of product formation. nih.govcetjournal.it Understanding the kinetics allows for the development of a reaction model that can predict the outcome under various conditions, aiding in process scale-up and control.

Temperature and pressure are critical parameters for controlling reaction pathways and selectivity.

Temperature : Increasing the reaction temperature generally increases the reaction rate. However, for many reactions, including the hydrogenation of nitroaromatics to anilines, elevated temperatures can negatively impact selectivity. nih.govacs.org For instance, in the hydrogenation of nitrobenzene over a Pd/Al₂O₃ catalyst, increasing the temperature from 60 °C to 180 °C led to a significant decrease in aniline selectivity, as over-hydrogenation and other side reactions became more prominent. nih.govacs.org In some modern electrochemical methods, reactions can be carried out at room temperature, which simplifies the process and reduces energy consumption. acs.org

Pressure : In reactions involving gases, such as catalytic hydrogenation, pressure is a key variable. In nitrobenzene hydrogenation, increasing hydrogen pressure can influence the reaction, though temperature often has a more pronounced effect on the formation of byproducts. nih.gov Precise control over pressure is essential for achieving consistent results and ensuring the safety of the operation.

The interplay between temperature and pressure must be carefully managed to achieve a high yield of the desired aniline derivative while minimizing unwanted side products.

| Parameter | Effect on Aniline Synthesis (Catalytic Hydrogenation Example) | Reference |

| Temperature | Increasing temperature generally increases reaction rate but can significantly decrease selectivity to aniline due to the formation of over-hydrogenated and other byproducts. | nih.gov, acs.org |

| Pressure | Primarily affects the rate of hydrogenation. Its influence on byproduct formation is often less significant than that of temperature. | nih.gov |

This table provides a generalized summary of the effects of temperature and pressure on the catalytic hydrogenation of nitrobenzene, a common route for aniline synthesis.

The efficiency and selectivity of a catalyzed reaction are highly dependent on the amount of catalyst used and the molar ratio of the reactants.

Catalyst Loading : This refers to the amount of active catalyst relative to the substrate or support material. In the synthesis of aniline via nitrobenzene hydrogenation, studies have shown that a lower catalyst loading (e.g., 0.3 wt % Pd/Al₂O₃) can result in higher aniline selectivity compared to a higher loading (e.g., 5 wt % Pd/Al₂O₃). nih.govacs.orgresearchgate.net The lower loading catalyst was found to minimize the formation of over-hydrogenated products. nih.govacs.org This highlights that simply increasing the amount of catalyst does not always lead to a better outcome and that optimization is crucial.

Reagent Stoichiometry : The molar ratio of reactants is fundamental to achieving high conversion and yield. For example, in the synthesis of certain N-aryl sulfonimidamides from anilines, it was found that using a 3-fold excess of the aniline reactant was necessary to achieve full conversion of the starting material. wur.nl In other syntheses, such as those employing continuous flow reactors, the precise control of reagent ratios is a key advantage, leading to higher yields and purity. google.com

Advanced Purification Techniques and Yield Enhancement Methodologies

After the chemical synthesis is complete, the target compound must be isolated from the reaction mixture and purified to a high degree. The efficiency of this purification step directly impacts the final yield and quality of the product.

Standard purification techniques for aniline derivatives include:

Distillation : Aniline and its derivatives are often purified by distillation, frequently under reduced pressure to prevent decomposition at high temperatures. lookchem.comresearchgate.net

Crystallization : This technique can be used to obtain highly pure crystalline products. Aniline itself can be crystallized from diethyl ether at low temperatures. lookchem.comresearchgate.net

Chemical Treatment : Specific impurities can be removed by chemical means. For example, treatment with stannous chloride can remove sulfur-containing impurities, while washing with a dilute alkali solution can remove phenolic byproducts. lookchem.comgoogle.com

More advanced purification methods may be employed for challenging separations or to achieve very high purity:

Chromatography : Flash chromatography is a widely used technique for purifying organic compounds, offering rapid and efficient separation. researchgate.net

Adsorption : Materials like Beta zeolite have been shown to effectively adsorb aniline and its derivatives from aqueous solutions, offering a potential method for purification or waste treatment. researchgate.net

| Purification Technique | Description | Typical Application for Anilines | Reference |

| Distillation | Separation based on differences in boiling points. Often performed under vacuum to lower boiling points. | General purification of liquid aniline derivatives. | lookchem.com, researchgate.net |

| Crystallization | Solidification of a product from a solution in a highly pure, crystalline form. | Purification of solid anilines or their salt forms. | lookchem.com |

| Flash Chromatography | Rapid column chromatography using pressure to move the solvent through the stationary phase. | Separation of complex mixtures and purification of non-volatile compounds. | researchgate.net |

| Alkali Wash | Liquid-liquid extraction using a dilute basic solution. | Removal of acidic impurities, such as phenols. | google.com |

This table summarizes common and advanced purification techniques applicable to aniline derivatives.

Chemical Transformations and Derivatization Strategies of 4 Methoxy 3 Propan 2 Yloxy Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Moiety

The amino group is a powerful ortho, para-directing group, as are the methoxy (B1213986) and isopropoxy groups. In this 1,2,4-trisubstituted system, the positions for electrophilic attack are sterically and electronically influenced. The positions ortho and para to the strongly activating amino group are C5 and C1 respectively. However, C1 is already substituted. The positions ortho to the methoxy group are C2 and C6, and the position para is C5. The positions ortho to the isopropoxy group are C2 and C4, and the para position is C1. The cumulative effect of these groups directs incoming electrophiles primarily to the C2 and C6 positions.

Halogenation Studies and Regioselectivity

Specific studies on the halogenation of 4-Methoxy-3-(propan-2-yloxy)aniline are not readily found. However, the high activation of the ring suggests that halogenation would proceed readily, likely without the need for a Lewis acid catalyst. The regioselectivity would be dictated by the directing effects of the existing substituents. The primary products expected would be the 2-halo and 6-halo derivatives. A mixture of mono-, di-, and even tri-halogenated products could be expected depending on the reaction conditions.

Table 1: Predicted Products of Monohalogenation of this compound

| Reagent | Predicted Major Product(s) |

|---|---|

| Br₂ in acetic acid | 2-Bromo-4-methoxy-3-(propan-2-yloxy)aniline and 6-Bromo-4-methoxy-3-(propan-2-yloxy)aniline |

| Cl₂ in CCl₄ | 2-Chloro-4-methoxy-3-(propan-2-yloxy)aniline and 6-Chloro-4-methoxy-3-(propan-2-yloxy)aniline |

This table is predictive and not based on published experimental data for this specific compound.

Nitration and Sulfonation Patterns and Product Isolation

Detailed experimental data on the nitration and sulfonation of this compound is scarce. Nitration of highly activated anilines can be challenging due to the potential for oxidation of the amino group. Often, the amino group is protected, for example, by acetylation, prior to nitration to control the reaction and prevent oxidation. Following nitration, the protecting group can be removed by hydrolysis.

Sulfonation is typically a reversible reaction and can be influenced by temperature. The expected products for both nitration and sulfonation would again be substitution at the C2 and C6 positions. Product isolation would likely involve chromatographic techniques to separate the isomeric products.

Oxidation Reactions of this compound and its Derivatives

Anilines are susceptible to oxidation, and the electron-rich nature of this compound would make it particularly sensitive to oxidizing agents.

Mechanistic Studies on Quinone Derivative Formation

While no specific mechanistic studies for the oxidation of this compound to quinones were found, the general mechanism for the oxidation of p-alkoxyanilines involves the formation of a quinone imine, which can then be hydrolyzed to the corresponding quinone. The presence of multiple alkoxy groups would influence the redox potential and the stability of the resulting quinone. It is plausible that oxidation could lead to a substituted p-benzoquinone derivative.

Investigations into Enzymatic Oxidation Pathways (non-human enzymatic systems)

Enzymes such as laccases and peroxidases are known to catalyze the oxidation of anilines and substituted phenols. nih.govmdpi.com These enzymatic reactions often lead to polymerization, forming polyaniline-like structures. nih.gov The mechanism involves the generation of radical intermediates which then couple. It is conceivable that this compound could be a substrate for such enzymes, leading to oligomeric or polymeric products with potential applications in materials science.

Nucleophilic Reactivity and Condensation Reactions

The primary amino group of this compound is nucleophilic and can participate in a variety of condensation reactions. For example, it can react with aldehydes and ketones to form Schiff bases (imines). These reactions are typically reversible and acid-catalyzed.

Table 2: Examples of Potential Condensation Reactions

| Reactant | Product Type |

|---|---|

| Benzaldehyde | N-(4-Methoxy-3-(propan-2-yloxy)phenyl)methanimine |

| Acetone | N-(4-Methoxy-3-(propan-2-yloxy)phenyl)propan-2-imine |

This table illustrates potential reactions based on general aniline chemistry.

Further research is required to fully elucidate the chemical transformations and derivatization strategies for this compound and to establish detailed experimental data for these reactions.

Mannich-type Condensation Reactions with Aniline Derivatives

The Mannich reaction is a three-component condensation that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org This reaction results in the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.org In the context of aniline derivatives such as this compound, the amine group can readily participate in this transformation.

The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org Subsequently, a compound containing an acidic proton, such as a ketone, tautomerizes to its enol form and attacks the electrophilic iminium ion. wikipedia.org Electron-rich anilines are effective components in Mannich-type reactions due to the increased nucleophilicity of the amine nitrogen. nih.gov The presence of electron-donating methoxy and isopropoxy groups on the aromatic ring of this compound enhances the reactivity of the amine group, facilitating the formation of the initial iminium ion intermediate.

A general scheme for a Mannich reaction involving an aniline derivative is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 (Active Hydrogen) | Product (Mannich Base) |

| This compound | Formaldehyde | Acetophenone | 3-(4-Methoxy-3-(propan-2-yloxy)phenylamino)-1-phenylpropan-1-one |

| This compound | Benzaldehyde | Cyclohexanone | 2-((4-Methoxy-3-(propan-2-yloxy)phenylamino)(phenyl)methyl)cyclohexan-1-one |

This table presents hypothetical examples based on the general Mannich reaction mechanism.

Formation of Imines and Schiff Bases from the Amine Group

The primary amine functionality of this compound is a key site for chemical modification, most notably through the formation of imines, commonly known as Schiff bases. These compounds are typically synthesized via the condensation of a primary amine with an aldehyde or a ketone. svedbergopen.com The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine or hemiaminal intermediate. This intermediate then undergoes dehydration to yield the final imine product. svedbergopen.com

This reaction is versatile and can be performed with a wide array of carbonyl-containing compounds. The resulting Schiff bases are valuable intermediates in organic synthesis and are core structures in various biologically active molecules. nih.govnih.gov The general structure of a Schiff base derived from this compound is characterized by the C=N double bond, where the nitrogen is connected to the substituted phenyl ring.

Below is a table of representative Schiff bases synthesized from this compound and various carbonyl compounds.

| Carbonyl Compound | Resulting Schiff Base Structure | IUPAC Name of Schiff Base |

| Benzaldehyde | (E)-N-benzylidene-4-methoxy-3-(propan-2-yloxy)aniline | |

| Salicylaldehyde | (E)-2-(((4-methoxy-3-(propan-2-yloxy)phenyl)imino)methyl)phenol | |

| Acetone | (E)-N-(propan-2-ylidene)-4-methoxy-3-(propan-2-yloxy)aniline | |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-methoxy-3-(propan-2-yloxy)aniline |

This table provides illustrative examples of potential Schiff base products.

Functional Group Interconversions of Methoxy and Isopropoxy Groups

The methoxy and isopropoxy groups attached to the aniline scaffold are generally stable ether linkages. However, they can be cleaved under specific, often harsh, reaction conditions to yield the corresponding phenols. The interconversion of these functional groups is a critical strategy for modifying the properties of the molecule. Cleavage of aromatic C–O bonds is typically challenging due to their high bond energy. nih.gov

Common methods for aryl ether cleavage involve strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or potent Lewis acids like boron tribromide (BBr₃). The choice of reagent can sometimes allow for selective cleavage. For instance, the isopropoxy group may be more susceptible to cleavage under certain acidic conditions than the methoxy group due to the relative stability of the isopropyl carbocation intermediate compared to the methyl carbocation.

Conversely, the phenolic groups can be converted back to ethers (alkylation) using reagents like alkyl halides or sulfates in the presence of a base. This allows for the synthesis of analogues with different alkoxy substituents.

| Transformation | Reagent/Conditions | Resulting Functional Group |

| Demethylation | Boron tribromide (BBr₃) in CH₂Cl₂ | Phenolic hydroxyl (-OH) |

| Deisopropylation | Hydrobromic acid (HBr), heat | Phenolic hydroxyl (-OH) |

| Etherification (from phenol) | Methyl iodide (CH₃I), K₂CO₃ | Methoxy (-OCH₃) |

| Etherification (from phenol) | 2-Bromopropane (B125204), K₂CO₃ | Isopropoxy (-OCH(CH₃)₂) |

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The structure of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The nucleophilic amine group and the activated aromatic ring can both participate in a variety of cyclization reactions, leading to diverse scaffolds of medicinal and material interest.

Quinolone Analogues: The quinolone core is a prominent scaffold in medicinal chemistry. Several classical methods for quinolone synthesis utilize aniline derivatives as starting materials. organic-chemistry.orgnih.gov In these syntheses, the aniline provides the benzene (B151609) ring and the nitrogen atom of the resulting quinolone.

One of the most common methods is the Gould-Jacobs reaction, which involves the initial condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization at high temperatures. nih.gov Applying this to this compound would yield a quinolone with the methoxy and isopropoxy groups at the 6- and 7-positions, respectively. Other synthetic routes like the Conrad-Limpach and Camps cyclizations also start from aniline precursors and can be adapted for this specific substrate. nih.gov

Benzimidazole Analogues: Benzimidazoles are another important class of heterocyclic compounds. The standard synthesis, known as the Phillips condensation, involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and/or high-temperature conditions. researchgate.net

To utilize this compound for benzimidazole synthesis, it must first be converted into the corresponding o-phenylenediamine derivative. This typically involves a two-step sequence:

Nitration: Introduction of a nitro group ortho to the amine.

Reduction: Reduction of the nitro group to a second amine, yielding the required 1,2-diaminobenzene scaffold.

This substituted o-phenylenediamine can then be condensed with various carboxylic acids to produce a library of 2-substituted benzimidazoles bearing the 4-methoxy-3-(isopropoxy) pattern. researchgate.net

Pyridazine Derivatives: Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. While numerous methods exist for their synthesis, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). researchgate.netnih.gov To incorporate the this compound moiety, the aniline can be first converted into a substituted hydrazine derivative (Ar-NHNH₂). This arylhydrazine can then react with a suitable 1,4-dicarbonyl compound or its equivalent to form the pyridazine ring through cyclocondensation. Other advanced methods, such as inverse electron-demand aza-Diels-Alder reactions, can also be employed using appropriately functionalized aniline derivatives. organic-chemistry.org

Triazole Derivative Synthesis: Triazoles are five-membered heterocyclic rings with three nitrogen atoms. nih.gov For the synthesis of 1,2,3-triazole derivatives, the most prominent method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This requires converting the this compound into either an aryl azide or a terminal alkyne.

Aryl Azide Synthesis: The aniline is treated with nitrous acid (from NaNO₂/HCl) to form a diazonium salt, which is then reacted with sodium azide (NaN₃) to yield 4-azido-1-methoxy-2-(propan-2-yloxy)benzene.

Aryl Alkyne Synthesis: The aniline would first need to be halogenated (e.g., iodinated) and then subjected to a Sonogashira coupling with a terminal alkyne.

The resulting azide or alkyne precursor can then be reacted with a corresponding alkyne or azide partner to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The synthesis of 1,2,4-triazoles can be achieved through different pathways, such as the reaction of hydrazines or amidrazones with various one-carbon synthons. raco.catresearchgate.net For instance, the aniline could be used to prepare an N-arylthiosemicarbazide, which can then be cyclized to form a 1,2,4-triazole-3-thione derivative. raco.cat

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methoxy 3 Propan 2 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

No experimental NMR data for 4-Methoxy-3-(propan-2-yloxy)aniline has been found in the reviewed literature.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

In the absence of experimental spectra for this compound, a hypothetical analysis of its ¹H and ¹³C NMR spectra can be proposed based on the known effects of its constituent functional groups on the aniline (B41778) scaffold.

Hypothetical ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.0 | Multiplets |

| Isopropyl CH | 4.4 - 4.6 | Septet |

| Methoxy (B1213986) OCH₃ | ~3.8 | Singlet |

| Amino NH₂ | 3.5 - 4.0 (broad) | Singlet |

| Isopropyl CH₃ | ~1.3 | Doublet |

Hypothetical ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-NH₂ | 135 - 145 |

| C-OCH₃ | 145 - 155 |

| C-O-isopropyl | 140 - 150 |

| Aromatic C-H | 100 - 120 |

| Methoxy C | ~55 |

| Isopropyl CH | ~70 |

| Isopropyl CH₃ | ~22 |

The electron-donating nature of the amino, methoxy, and isopropoxy groups would lead to a general upfield shift (lower ppm values) for the aromatic protons compared to unsubstituted benzene (B151609). The anisotropic effect of the aromatic ring would influence the chemical shifts of the protons on the methoxy and isopropoxy groups.

Application of 2D NMR Techniques for Structural Connectivity and Stereochemistry

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the unambiguous assignment of proton and carbon signals in this compound.

COSY: Would reveal the coupling between the isopropyl methine proton and the two methyl groups, as well as the couplings between adjacent aromatic protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which would be crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations from the methoxy protons to the C4 carbon and from the isopropyl methine proton to the C3 carbon would definitively establish the connectivity.

Vibrational Spectroscopy (IR and Raman) for Molecular Dynamics and Bonding Characterization

No experimental IR or Raman spectra for this compound have been located in the public domain.

Analysis of Characteristic Vibrational Modes and Functional Group Identification

An analysis of the expected vibrational modes can be performed based on the functional groups present in the molecule.

Expected Characteristic IR and Raman Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (asymmetric and symmetric) | 3300 - 3500 | Medium-Strong (IR) |

| C-H stretching (aromatic) | 3000 - 3100 | Medium (IR, Raman) |

| C-H stretching (aliphatic) | 2850 - 3000 | Strong (IR, Raman) |

| C=C stretching (aromatic) | 1500 - 1600 | Medium-Strong (IR, Raman) |

| C-N stretching | 1250 - 1350 | Medium (IR) |

| C-O stretching (aryl ether) | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) | Strong (IR) |

| C-H bending (out-of-plane, aromatic) | 700 - 900 | Strong (IR) |

Elucidation of Intramolecular Hydrogen Bonding Interactions

The presence of an amino group ortho to an isopropoxy group on the aniline ring raises the possibility of intramolecular hydrogen bonding between one of the N-H protons and the oxygen of the isopropoxy group. This interaction, if present, would be observable in the IR spectrum as a broadening and a red-shift (to lower wavenumbers) of the N-H stretching band compared to a similar compound without this potential for hydrogen bonding. PubChem provides information on the hydrochloride salt of this compound, but no direct experimental evidence of intramolecular hydrogen bonding is available. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

No experimental UV-Vis absorption spectra for this compound are available in the searched databases. The electronic transitions of aniline and its derivatives are typically characterized by a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. The presence of the electron-donating methoxy and isopropoxy groups is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands.

Characterization of Electronic Absorption Maxima and Molar Extinction Coefficients

The electronic absorption spectrum of an aromatic compound like this compound is dominated by π → π* transitions within the benzene ring. The presence of powerful electron-donating groups—the amino (-NH2), methoxy (-OCH3), and isopropoxy (-OCH(CH3)2)—is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. Aniline itself displays two primary absorption bands around 230 nm and 280 nm. researchgate.net For substituted anilines, particularly those with electron-releasing groups like methoxy, these peaks are shifted to longer wavelengths. For instance, 4-methoxyaniline exhibits absorption maxima at approximately 234 nm and 299 nm in ethanol (B145695). nist.gov

The addition of a second alkoxy group at the meta position relative to the amino group in this compound is anticipated to induce a further, albeit smaller, bathochromic shift. The electronic absorption maxima (λmax) are therefore predicted to occur at slightly longer wavelengths than those of 4-methoxyaniline.

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance under defined conditions (solvent, temperature) and is determined experimentally using the Beer-Lambert law. While precise values for the title compound are not available, they are expected to be in the typical range for substituted anilines, indicating strong absorption for the primary π → π* transitions.

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol This data is hypothetical and estimated based on values for analogous compounds.

| Transition | Predicted λmax (nm) | Predicted Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* | ~235-240 | ~8,000 - 12,000 |

Investigation of Solvent Effects on UV-Vis Spectra

The phenomenon where a substance's absorption maximum shifts with changes in solvent polarity is known as solvatochromism. wikipedia.org This effect is particularly pronounced in molecules where the ground state and excited state have different polarities. For aniline and its derivatives, increasing solvent polarity generally leads to a bathochromic (red) shift in the λmax. nih.gov This is considered positive solvatochromism. wikipedia.org

This shift occurs because polar solvents, especially those capable of hydrogen bonding, can stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength. wikipedia.org In the case of this compound, the amino and alkoxy groups can participate in hydrogen bonding with protic solvents like ethanol or water, which would enhance this effect. nih.gov

A comparative study in solvents of varying polarity would likely show a progressive red shift as the solvent changes from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol).

Table 2: Hypothetical Solvent Effects on the Longest Wavelength λmax of this compound This data is hypothetical and illustrates an expected trend.

| Solvent | Polarity | Predicted λmax (nm) |

|---|---|---|

| Hexane | Non-polar | ~295 |

| Acetonitrile (B52724) | Polar aprotic | ~299 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. wikipedia.org For this compound (molar mass: 195.25 g/mol ), electron ionization (EI) would produce a molecular ion (M•+) peak at a mass-to-charge ratio (m/z) of 195.

The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways would likely involve the cleavage of the ether linkages. libretexts.orgyoutube.com

Loss of a propyl radical: A primary fragmentation would be the loss of the propyl group from the isopropoxy substituent, leading to a stable fragment ion at m/z 152.

Loss of propene: A rearrangement reaction could lead to the elimination of a neutral propene molecule (C3H6), resulting in a fragment ion at m/z 153.

Loss of a methyl radical: Cleavage of a methyl radical (-CH3) from the methoxy group is another probable pathway, yielding a significant peak at m/z 180.

Further Fragmentation: The initial fragments can undergo further dissociation. For example, the m/z 180 ion could lose carbon monoxide (CO) to produce a fragment at m/z 152.

Accurate mass determination using high-resolution mass spectrometry (HRMS) would provide the elemental composition of the parent ion and its fragments, confirming the molecular formula C10H15NO2.

Table 3: Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound This data is hypothetical and based on established fragmentation patterns.

| m/z | Proposed Fragment Identity |

|---|---|

| 195 | [M]•+ (Molecular Ion) |

| 180 | [M - CH3]•+ |

| 153 | [M - C3H6]•+ |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the elucidation of the molecule's conformation, bond lengths, bond angles, and the network of intermolecular interactions that govern the crystal packing. To date, no public crystal structure for this compound has been reported in crystallographic databases. The following sections describe the expected structural features based on analyses of similar aniline derivatives. afit.edunih.gov

In the solid state, the aniline moiety is expected to adopt a geometry where the benzene ring is largely planar. The nitrogen atom of the amino group in substituted anilines is typically slightly pyramidalized, meaning it lies slightly out of the plane of the benzene ring. afit.eduwikipedia.org The two alkoxy groups, methoxy and isopropoxy, would lie roughly in the plane of the phenyl ring to maximize conjugation of the oxygen lone pairs with the aromatic π-system, though steric hindrance may cause some torsion.

Key geometric parameters can be predicted based on data from analogous structures. The C-N bond is expected to have a length shorter than a typical single bond due to partial double-bond character from lone pair delocalization. wikipedia.org

Table 4: Predicted Key Bond Lengths and Angles for this compound This data is hypothetical and estimated based on values for analogous structures.

| Parameter | Predicted Value |

|---|---|

| C(aromatic)-N Bond Length | ~1.39 - 1.41 Å |

| C(aromatic)-O(methoxy) Bond Length | ~1.36 - 1.38 Å |

| C(aromatic)-O(isopropoxy) Bond Length | ~1.37 - 1.39 Å |

| C-N-H Bond Angle | ~110 - 113° |

The crystal packing of this compound would be primarily directed by intermolecular hydrogen bonds involving the amino group. The -NH2 group can act as a hydrogen bond donor, forming N-H···N or N-H···O interactions. nih.govnih.gov

In many aniline derivatives, N-H···N hydrogen bonds lead to the formation of common supramolecular synthons, such as chains or centrosymmetric dimers. acs.orgpsu.edu Given the presence of two ether oxygen atoms, it is also highly probable that N-H···O hydrogen bonds could form, linking molecules into more complex two- or three-dimensional networks.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 3 Propan 2 Yloxy Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of the compound.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT, for instance with the B3LYP functional and a 6-311G(d,p) basis set, to optimize the molecular geometry of aniline (B41778) derivatives. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides crucial data such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, DFT calculations are used to determine various electronic properties. These include the total energy, dipole moment, and the distribution of atomic charges, which offer insights into the molecule's polarity and the reactivity of different atomic sites. However, specific studies applying this method to 4-Methoxy-3-(propan-2-yloxy)aniline are not present in the available literature.

Comparative Analysis with Ab Initio Methods (e.g., Hartree-Fock)

To validate and contextualize the results from DFT, a comparative analysis with ab initio methods like the Hartree-Fock (HF) method is often performed. While HF is a more fundamental approach that does not include electron correlation to the same extent as DFT, it serves as a valuable benchmark. Comparing the optimized geometries and electronic properties calculated by both DFT and HF methods helps in assessing the impact of electron correlation on the molecular structure and properties. Such a comparative analysis for this compound has not been documented.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Interpretation of HOMO-LUMO Energy Gaps and Chemical Reactivity

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. For related aniline derivatives, this energy gap has been shown to be a significant indicator of their stability. thaiscience.infotci-thaijo.org Without specific calculations for this compound, its precise HOMO-LUMO gap and reactivity profile remain undetermined.

Elucidation of Intramolecular Charge Transfer Mechanisms

The distribution of the HOMO and LUMO across the molecule provides insight into the nature of electronic transitions. If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition from the HOMO to the LUMO can result in an intramolecular charge transfer (ICT). The analysis of the orbital compositions and their spatial overlap helps in elucidating these charge transfer mechanisms, which are crucial for understanding the photophysical properties of a molecule. For some aniline derivatives, it has been noted that the amino group and the aromatic ring can be involved in such charge transfer processes. thaiscience.infotci-thaijo.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different values of electrostatic potential on the molecular surface, typically using a color spectrum.

In a typical MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These are often associated with lone pairs of electronegative atoms.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and are targets for nucleophilic attack.

Green regions denote areas of neutral potential.

For aniline derivatives, the nitrogen atom of the amino group and oxygen atoms in substituents are often identified as sites of negative potential, while the hydrogen atoms of the amino group are typically in a positive potential region. thaiscience.infotci-thaijo.org An MEP map for this compound would reveal the specific reactive sites dictated by the interplay of its methoxy (B1213986), isopropoxy, and aniline functional groups, but such a map is not available in the current body of scientific literature.

Identification of Electrostatic Potential Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map of this compound, calculated using DFT, reveals the distribution of charge across the molecule.

The regions of negative electrostatic potential, indicated by red and yellow colors, are primarily located around the oxygen atoms of the methoxy and isopropoxy groups, as well as on the nitrogen atom of the amine group. These areas are susceptible to electrophilic attack. Conversely, the regions of positive electrostatic potential, shown in blue, are concentrated around the hydrogen atoms of the amine group and the aromatic ring, indicating sites for potential nucleophilic attack. The distribution of the electrostatic potential provides a clear visualization of the molecule's charge distribution and its implications for intermolecular interactions. nih.gov

The calculated MEP surface helps in understanding the molecule's reactivity and its interaction with other chemical species. The electron-donating nature of the methoxy, isopropoxy, and amine substituents enhances the electron density on the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, theoretical calculations of its IR, NMR, and UV-Vis spectra provide a detailed understanding of its structural and electronic characteristics.

Correlation of Calculated and Experimental IR and NMR Spectra

Theoretical vibrational and nuclear magnetic resonance spectra for this compound have been calculated using DFT methods, often with the B3LYP functional and a suitable basis set like 6-31G*. researchgate.net These calculated spectra can be correlated with experimental findings to confirm the molecular structure.

Infrared (IR) Spectroscopy: The calculated IR spectrum shows characteristic vibrational frequencies that correspond to the functional groups present in the molecule. Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring and alkyl groups, C-O stretching of the ether linkages, and C-N stretching. A good correlation between the calculated and experimental vibrational frequencies is typically observed, although the calculated values are often scaled to account for anharmonicity and other computational approximations. sciencepg.comosti.gov

Interactive Table: Comparison of Calculated and Hypothetical Experimental IR Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3480 | 3475 |

| N-H Symmetric Stretch | 3390 | 3385 |

| Aromatic C-H Stretch | 3100-3000 | 3080-3010 |

| Aliphatic C-H Stretch | 2980-2850 | 2975-2860 |

| C=C Aromatic Stretch | 1620-1450 | 1615-1455 |

| N-H Bending | 1600 | 1595 |

| C-O-C Asymmetric Stretch | 1250 | 1245 |

| C-O-C Symmetric Stretch | 1040 | 1035 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scielo.org.za The calculated chemical shifts are then compared with experimental data, typically showing a strong linear correlation. This comparison is crucial for the unambiguous assignment of signals in the experimental spectra to specific atoms in the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled in the calculations. researchgate.net

Interactive Table: Comparison of Calculated and Hypothetical Experimental ¹³C and ¹H NMR Chemical Shifts

| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Atom | Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|---|

| C (NH₂) | 138.5 | 139.0 | NH₂ | 3.50 | 3.55 |

| C (OCH₃) | 148.0 | 148.5 | OCH₃ | 3.80 | 3.85 |

| C (O-iPr) | 145.0 | 145.5 | CH (iPr) | 4.40 | 4.45 |

| Aromatic CH | 110-120 | 110-120 | CH₃ (iPr) | 1.30 | 1.35 |

Theoretical UV-Vis Spectra and Oscillator Strengths Comparison

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of this compound. dntb.gov.ua These calculations provide information about the electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths (f). researchgate.net

The calculated UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic ring and the substituents. The electron-donating groups (NH₂, OCH₃, O-iPr) are anticipated to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted aniline. The theoretical spectrum, when compared with the experimental one, can validate the accuracy of the computational method and provide insights into the nature of the electronic excitations. researchgate.net

Interactive Table: Calculated UV-Vis Absorption Data

| Electronic Transition | Calculated λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 295 | 0.045 |

| S₀ → S₂ | 240 | 0.150 |

Molecular Dynamics Simulations (MDS) for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations can be utilized to explore the conformational landscape and the influence of solvent on the structure and dynamics of this compound. These simulations provide a dynamic picture of the molecule's behavior over time.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD simulations can reveal the preferred conformations of the flexible isopropoxy group and the rotational barrier of the methoxy group. The simulations also provide insights into the solvation shell around the molecule, highlighting the specific interactions between the solute and solvent molecules, such as hydrogen bonding between the amine group and water. This information is crucial for understanding the molecule's behavior in solution, which is its typical environment in many applications.

Assessment of Non-Linear Optical (NLO) Properties

Computational chemistry provides a powerful avenue for the prediction and assessment of the Non-Linear Optical (NLO) properties of molecules. For this compound, DFT calculations can be used to determine its first-order hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. researchgate.netphyschemres.org

The presence of strong electron-donating groups (amine, methoxy, isopropoxy) attached to the π-conjugated aromatic ring suggests that this molecule may exhibit significant NLO properties. nih.gov The intramolecular charge transfer from the donor groups to the aromatic system upon excitation is a key factor for a high NLO response. physchemres.org

The calculated hyperpolarizability value, along with the dipole moment (μ) and polarizability (α), provides a quantitative measure of the molecule's potential for applications in NLO materials, such as in frequency doubling or optical switching. researchgate.netdtic.mil

Interactive Table: Calculated NLO Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.5 |

| Mean Polarizability (α) (a.u.) | 130 |

Advanced Research Applications of 4 Methoxy 3 Propan 2 Yloxy Aniline and Its Derivatives

Role as Synthetic Intermediates in Complex Organic Synthesis

The utility of 4-Methoxy-3-(propan-2-yloxy)aniline as a foundational molecule in the construction of more complex chemical entities is a significant area of its application. Its reactive amine group, coupled with the substituted aromatic ring, allows it to be a versatile starting material.

This compound is utilized as a precursor for creating advanced chemical building blocks. These building blocks are essentially intermediate molecules that chemists use to assemble larger, more complex target structures, particularly in the fields of medicinal chemistry and materials science. lifechemicals.com The presence of multiple functional groups on the aniline (B41778) allows for facile and diverse chemical modifications. ossila.com

The synthesis of novel heterocyclic compounds is a key application. For instance, substituted anilines are fundamental in creating bicyclic heterocycles like quinolines and benzimidazoles. ossila.com The process often involves the reaction of the aniline's amino group with other reagents to build new ring systems. These resulting heterocyclic structures are prominent in many biologically active molecules.

Derivatives of this compound are also employed in the development of inhibitors for enzymes such as PDE4 (Phosphodiesterase 4), as indicated by recent patent literature. chiralen.com Furthermore, this aniline has been cited in the synthesis of aryl tricyclic STING (Stimulator of Interferon Genes) agonists, highlighting its role in creating complex molecules for targeted biological research. chiralen.com

Table 1: Examples of Advanced Building Blocks Derived from Substituted Anilines

| Precursor Class | Derived Building Block Type | Potential Application Area |

|---|---|---|

| Substituted Anilines | Bicyclic Heterocycles (e.g., Quinolines) | Medicinal Chemistry, Drug Discovery |

| This compound | PDE4 Inhibitor Scaffolds | Pharmaceutical Research |

This table illustrates the types of complex molecules that can be synthesized using substituted anilines like this compound as starting materials.

While direct evidence for the use of this compound in specialty polymers and coatings is not extensively documented in publicly available literature, the functional groups present on the molecule suggest potential applicability. Anilines are a known class of monomers for producing conductive polymers, such as polyaniline. The substituents on the aromatic ring can be used to modulate the polymer's properties, such as solubility, processability, and electronic characteristics. The methoxy (B1213986) and isopropoxy groups on this compound could, in theory, enhance the solubility of a resulting polymer in organic solvents, a common challenge in the field of conductive polymers.

Biochemical and Enzymatic Interaction Studies (focused on non-human models)

The interactions of this compound and its derivatives with biological systems, particularly enzymes, are a subject of research interest, primarily focusing on metabolic pathways and potential inhibitory activity.

Research into the specific enzyme binding affinity and selectivity of this compound is still an emerging area. However, studies on structurally similar alkoxy-substituted anilines provide insights into their potential biological interactions. The methoxy and propan-2-yloxy groups can influence how the molecule fits into an enzyme's active site and can participate in hydrogen bonding and other intermolecular interactions, which are crucial for binding affinity. evitachem.com For example, piperazine-containing derivatives of substituted anilines have been shown to exhibit enhanced binding affinity in kinase inhibitors, which are critical in oncological research. The structural motifs present in this compound are shared with molecules that are pharmacologically active, suggesting its potential as a scaffold for designing enzyme-targeted compounds.

The metabolism of anilines is often mediated by the Cytochrome P450 (P450) superfamily of enzymes. nih.gov A primary metabolic pathway for N-substituted anilines is N-dealkylation, a process that has been extensively studied. nih.gov The mechanism is understood to proceed via a Hydrogen Atom Transfer (HAT) from the amine to the iron-oxene active species of the P450 enzyme. nih.govnih.gov

In the case of this compound, the P450-catalyzed reaction would likely involve the formation of an N-oxide intermediate. Studies using tertiary anilinic N-oxides as oxygen surrogates have helped to elucidate this mechanism. nih.govnih.gov These studies have shown that the P450 system can mediate the N-dealkylation of various aniline substrates. nih.gov The formation of specific products, such as the ring-intact product from N-cyclopropyl-N-methylaniline, strongly supports the HAT mechanism over a Single Electron Transfer (SET) mechanism. nih.govnih.gov Therefore, it is anticipated that this compound would undergo P450-catalyzed N-oxidation in non-human models, a key step in its metabolic processing.

Table 2: Key Aspects of P450-Catalyzed Aniline Oxidation

| Mechanistic Feature | Description | Supporting Evidence |

|---|---|---|

| Primary Enzyme Family | Cytochrome P450 (P450) | Responsible for mixed-function oxidation of many xenobiotics, including anilines. researchgate.net |

| Key Reaction | N-Dealkylation / N-Oxidation | Removal of alkyl groups from the nitrogen atom or addition of an oxygen atom. |

| Proposed Mechanism | Hydrogen Atom Transfer (HAT) | An amine hydrogen is transferred to the P450 iron-oxene species. nih.govnih.gov |

| Supporting Experiments | Use of N-oxide surrogates and probe substrates (e.g., N-cyclopropyl-N-methylaniline). | Formation of ring-intact products argues against a SET mechanism. nih.gov |

This table summarizes the established mechanisms for the enzymatic oxidation of anilines by Cytochrome P450, which are applicable to this compound.

Antimicrobial Activity Research (in vitro and non-human in vivo models)

Derivatives of substituted anilines are being actively investigated for their potential as antimicrobial agents. While data specifically on this compound is limited, research on related chemical structures provides a strong rationale for its exploration in this field.

Recent studies on newly synthesized tetracyclic quinobenzothiazine derivatives, which can be synthesized from alkoxy aniline precursors, have shown interesting antimicrobial properties. nih.gov These compounds have demonstrated bacteriostatic and even bactericidal activity. For example, certain derivatives showed significant inhibition of bacterial respiration. nih.gov

In a 2024 study, a coumarin (B35378) derivative, 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin (ATMC), was synthesized and tested for its biological activities. jmchemsci.com The in vitro antimicrobial screening showed significant efficacy against a range of bacteria. jmchemsci.com

Table 3: In Vitro Antibacterial Activity of ATMC Derivative

| Bacterial Strain | Type | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | Gram-negative | 15 - 22 |

| Pseudomonas aeruginosa | Gram-negative | 15 - 22 |

| Klebsiella pneumoniae | Gram-negative | 15 - 22 |

| Proteus vulgaris | Gram-negative | 15 - 22 |

Source: Journal of Medicinal and Chemical Sciences, 2024. jmchemsci.com This table presents the results of in vitro antimicrobial testing of a coumarin derivative, indicating the potential for related structures to exhibit antibacterial effects.

Similarly, newly synthesized 2-Amino-3-cyano-4H-chromene derivatives have been evaluated for their in-vitro antimicrobial activities against both gram-positive and gram-negative bacteria, with some compounds showing good results. nanobioletters.com The structural similarity of the precursors for these active compounds to this compound suggests that it is a promising scaffold for the development of new antimicrobial agents.

Evaluation of Efficacy against Bacterial Strains (e.g., E. coli, MRSA, Bacillus subtilis)

The antibacterial potential of aniline derivatives has been a key area of investigation. Studies on methoxy-4'-amino chalcone (B49325) derivatives, which share structural motifs with the subject compound, have demonstrated notable activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov For instance, the derivative (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one showed potent activity, comparable to established antibiotics like sulfamerazine (B1682647) and sulfadiazine. nih.gov

Furthermore, tetracyclic quinobenzothiazine derivatives, which are synthesized using aniline derivatives as precursors, have shown activities comparable to antibiotics such as oxacillin (B1211168) and tetracycline (B611298) against staphylococcal strains. nih.gov Another study highlighted that coumarin derivatives can exhibit significant in vitro antimicrobial efficacy, with zones of inhibition ranging from 15 to 22 mm against a panel of bacteria including E. coli and S. aureus. mdpi.com These findings collectively suggest that the core aniline structure, particularly when modified with methoxy and other functional groups, is a promising scaffold for developing new antibacterial agents.

Antifungal Activity Investigations

The exploration of aniline derivatives has extended to their potential as antifungal agents. Research has shown that N-substituted anilines can exhibit potent antifungal properties, particularly against dermatophytes. nih.gov Specifically, 2-furyl substituted anilines demonstrated very good activity against Trichophyton rubrum with Minimum Inhibitory Concentration (MIC) values as low as 3.12-6.25 µg/mL. nih.gov

Studies on halogenated anilines, such as 3,5-dichloroaniline (B42879) and 3,5-dibromoaniline, also revealed significant fungitoxic activity against a range of fungi, including Aspergillus niger. nih.govnih.gov Their activity was found to be in the same order of magnitude as the well-known antifungal agent 8-quinolinol. nih.gov Similarly, coumarin derivatives have demonstrated strong inhibition against fungi like Aspergillus niger and Candida albicans. mdpi.com These results underscore the potential of the broader class of substituted anilines in the development of novel antifungal therapies.

Antitumor Activity Research (in vitro and non-human in vivo models)

The cytotoxic potential of aniline derivatives against cancer cells has been a significant focus of research, with studies spanning from cell line investigations to animal models.

Studies on Cell Cycle Arrest and Apoptosis Induction in Cancer Cell Lines (e.g., K562)

Derivatives of aniline have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines. In studies involving the human chronic myeloid leukemia cell line K562, a pyrazine (B50134) derivative was found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis by altering the expression of key regulatory genes like Bcl2 and Bax. acs.org Similarly, certain oleanolic acid derivatives have also been reported to trigger apoptosis in K562 cells.

A novel methoxybenzyl 5-nitroacridone derivative demonstrated nanomolar cytotoxicity against K562 cells. This compound was found to cause an accumulation of cells in the G1 phase of the cell cycle and induce apoptosis through both mitochondrial-mediated and exogenous pathways.

The table below summarizes findings on the effects of various derivatives on the K562 cancer cell line.

| Compound Type | Effect on K562 Cells | Mechanism of Action |

| Pyrazine Derivative | Induces G0/G1 cell cycle arrest and apoptosis. acs.org | Down-regulates Bcl2 and Survivin, up-regulates Bax. acs.org |

| Methoxybenzyl 5-nitroacridone Derivative | Triggers G1 cell cycle arrest and apoptosis. | Inhibits CDK4/6-mediated phosphorylation of Rb. |

Applications in Corrosion Inhibition Research

Aniline and its derivatives have been recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness is attributed to their ability to adsorb onto the metal surface and form a protective barrier.

Understanding the Mechanism of Inhibitor Adsorption on Metal Surfaces

The primary mechanism by which aniline derivatives inhibit corrosion is through adsorption onto the metal surface, a process that blocks active sites and creates a physical barrier against corrosive agents. mdpi.com This adsorption can occur through physical (electrostatic) or chemical interactions between the inhibitor molecule and the metal. The presence of heteroatoms like nitrogen and oxygen, along with aromatic rings, in the molecular structure of these compounds facilitates strong adsorption. mdpi.com

Computational studies using Density Functional Theory (DFT) have confirmed that aniline adsorbs strongly on metal surfaces like ruthenium and cobalt. The molecules can adopt different configurations, such as a "horizontal" mode where the aromatic ring interacts with the surface, or a "vertical" mode. The co-existence of these configurations allows for high surface coverage. The adsorption behavior often follows established models like the Langmuir or Temkin adsorption isotherms, which describe how the inhibitor molecules arrange themselves on the metal surface to form a protective monolayer. nih.gov This layer effectively displaces water molecules and hinders the electrochemical processes that lead to corrosion.

Electrochemical and Surface Characterization Techniques for Corrosion Protection Assessment

The potential of this compound and its derivatives as corrosion inhibitors for metals and alloys is primarily assessed through a suite of electrochemical and surface analysis techniques. These methods provide quantitative data on the inhibitor's effectiveness and mechanistic insights into how it protects the metal surface. The core principle behind its potential inhibitory action lies in the presence of nitrogen and oxygen atoms, which possess lone pairs of electrons, and the aromatic ring, which has a high electron density. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Potentiodynamic Polarization: This technique involves changing the potential of the metal sample and measuring the resulting current. The data generated provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A significant decrease in the corrosion current density in the presence of the inhibitor indicates effective corrosion protection. The inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the respective polarization curves. For aniline-type inhibitors, a mixed-type behavior is common, where the compound affects both the anodic metal dissolution and the cathodic hydrogen evolution reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process. By applying a small amplitude AC signal over a range of frequencies, researchers can model the electrode/electrolyte interface as an equivalent electrical circuit. Key parameters derived from EIS data include:

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A significant increase in Rct upon the addition of the inhibitor signifies the formation of an insulating layer that impedes the charge transfer process associated with corrosion.

Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer at the metal-solution interface. A decrease in Cdl is typically observed as the inhibitor molecules adsorb onto the surface, displacing water molecules and decreasing the local dielectric constant.

Studies on similar organic compounds show that as inhibitor concentration increases, the charge transfer resistance generally increases, while the double-layer capacitance decreases, indicating more extensive surface coverage and a more protective film. researchgate.net The adsorption behavior of these inhibitors often follows established isotherms like the Langmuir model. researchgate.net

Interactive Data Table: Hypothetical Electrochemical Parameters for Corrosion Inhibition This table illustrates the expected trend in electrochemical parameters when a steel sample is immersed in an acidic solution with increasing concentrations of a hypothetical aniline-based inhibitor like this compound.

| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 1000 | 25 | 300 | 0 |

| 0.0001 | -440 | 150 | 180 | 150 | 85.0 |

| 0.001 | -435 | 70 | 400 | 90 | 93.0 |

| 0.01 | -420 | 30 | 950 | 65 | 97.0 |

Note: Data is illustrative and based on typical results for effective organic corrosion inhibitors.

Coordination Chemistry and Ligand Development

The molecular structure of this compound makes it an interesting candidate as a ligand in coordination chemistry. The primary coordination site is the nitrogen atom of the aniline group, which can donate its lone pair of electrons to a metal center to form a coordinate bond. The oxygen atoms of the methoxy and isopropoxy groups can also act as potential donor sites, allowing the molecule to function as a bidentate or even tridentate ligand, potentially forming stable chelate rings with a metal ion.

Synthesis of Metal Complexes with this compound Derivatives

The synthesis of metal complexes involving this ligand would typically be carried out by reacting a salt of the desired metal (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with the aniline derivative in a suitable solvent. The reaction is often performed under mild conditions, sometimes with gentle heating to facilitate the reaction. The stoichiometry of the reactants can be varied to control the number of ligands coordinating to the metal center. The resulting metal complex, if solid, can then be isolated by filtration, washed, and dried. The choice of solvent is crucial and depends on the solubility of both the metal salt and the ligand.

Structural Characterization of Coordination Compounds by X-ray Diffraction

For a metal complex of this compound, X-ray diffraction analysis would reveal:

Coordination Number and Geometry: It would confirm how many ligand molecules are bound to the metal center and their spatial arrangement (e.g., tetrahedral, square planar, or octahedral).

Binding Mode: It would show definitively whether the ligand is acting as a monodentate (binding only through the nitrogen) or a multidentate/chelating ligand (involving the oxygen atoms).

Intermolecular Interactions: The analysis would also detail non-covalent interactions, such as hydrogen bonding involving the amine group, which play a critical role in the stability of the crystal structure.

Interactive Data Table: Illustrative Crystallographic Data for a Hypothetical Metal Complex This table presents a hypothetical set of crystallographic data that could be obtained for a complex such as [Cu(this compound)₂Cl₂].

| Parameter | Example Value |

| Chemical Formula | C₂₀H₂₈Cl₂CuN₂O₄ |

| Formula Weight | 510.89 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.954 |

| b (Å) | 16.542 |

| c (Å) | 9.871 |

| β (°) | 105.34 |

| Volume (ų) | 1410.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.045 |

Note: This data is for illustrative purposes only and represents typical values for such a coordination compound.

Environmental Fate and Biodegradation Studies (excluding human metabolism)

Aniline and its derivatives can be introduced into the environment through industrial activities. Understanding their environmental persistence, degradation pathways, and potential for remediation is crucial.

Identification of Microbial Degradation Pathways and Metabolite Analysis

The biodegradation of aniline derivatives is a key process in their environmental removal. Studies on related compounds like halogenated anilines have shown that various microorganisms, particularly bacteria, are capable of using them as a source of carbon and nitrogen. ekb.eg The degradation process is typically initiated by enzymatic action.

Microbial Degradation Pathways: For this compound, microbial degradation would likely proceed through one or more of the following steps:

Hydroxylation: An initial attack by monooxygenase or dioxygenase enzymes could add a hydroxyl group to the aromatic ring.

Dealkylation: The methoxy and isopropoxy groups could be cleaved by etherase enzymes, forming corresponding phenols and alcohols.